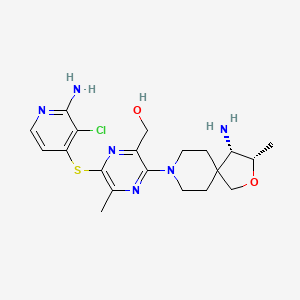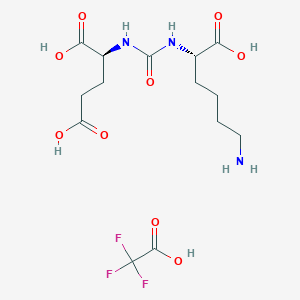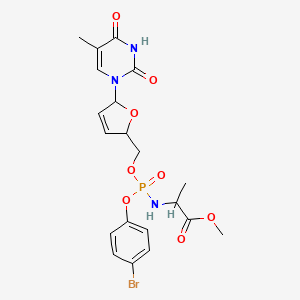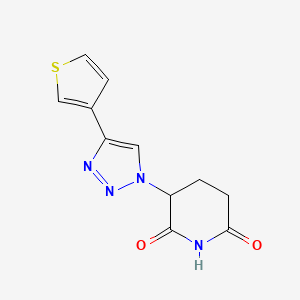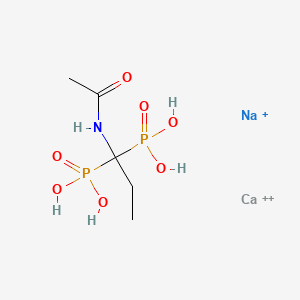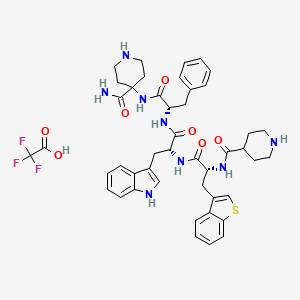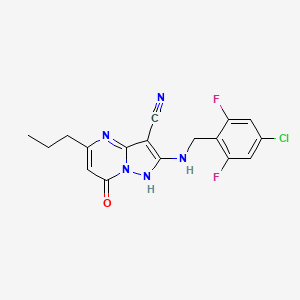
Bcat-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCAT-IN-2 is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm). It has shown significant selectivity for BCATm over cytosolic branched-chain aminotransferase (BCATc). This compound is primarily used in research related to obesity and dyslipidemia due to its ability to modulate branched-chain amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCAT-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving halogenation, amination, and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process involves large-scale synthesis followed by purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BCAT-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
BCAT-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of mitochondrial branched-chain aminotransferase.
Biology: Investigated for its role in modulating amino acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in treating obesity and dyslipidemia.
Industry: Utilized in the development of new drugs targeting metabolic disorders
Mechanism of Action
BCAT-IN-2 exerts its effects by selectively inhibiting mitochondrial branched-chain aminotransferase (BCATm). This inhibition disrupts the metabolism of branched-chain amino acids, leading to altered levels of these amino acids and their corresponding keto acids. The compound’s selectivity for BCATm over BCATc is attributed to its unique binding affinity and molecular interactions within the active site of the enzyme .
Comparison with Similar Compounds
BCAT-IN-2 is compared with other inhibitors of branched-chain aminotransferase, such as:
BCAT-IN-1: Another selective inhibitor with different binding properties.
BAY-069: A novel inhibitor with a distinct chemical structure and binding mode.
BCAT-IN-3: A less selective inhibitor with broader activity against both BCATm and BCATc.
This compound stands out due to its high selectivity for BCATm and its oral bioavailability, making it a valuable tool in metabolic research .
Properties
Molecular Formula |
C17H14ClF2N5O |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[(4-chloro-2,6-difluorophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C17H14ClF2N5O/c1-2-3-10-6-15(26)25-17(23-10)11(7-21)16(24-25)22-8-12-13(19)4-9(18)5-14(12)20/h4-6,22,24H,2-3,8H2,1H3 |
InChI Key |
URTVEMYYYIZBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)NCC3=C(C=C(C=C3F)Cl)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B10828111.png)
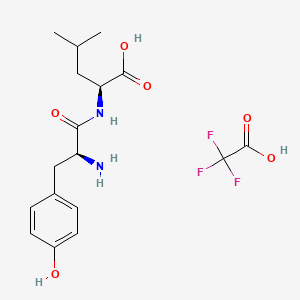
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B10828122.png)
![7-[(R)-[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B10828141.png)
![(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B10828142.png)
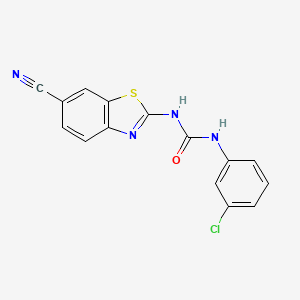
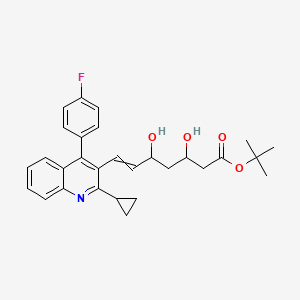
![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;methane](/img/structure/B10828150.png)
